3-Amino-1-(1-methylcyclobutyl)butan-2-one

Description

Properties

Molecular Formula |

C9H17NO |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

3-amino-1-(1-methylcyclobutyl)butan-2-one |

InChI |

InChI=1S/C9H17NO/c1-7(10)8(11)6-9(2)4-3-5-9/h7H,3-6,10H2,1-2H3 |

InChI Key |

BUWUQALAOQXSHQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)CC1(CCC1)C)N |

Origin of Product |

United States |

Preparation Methods

Reductive Amination

Reacting 1-(1-methylcyclobutyl)butan-2-one with ammonia or methylamine under hydrogenation conditions. Patent EP3845518A1 reports hydrogenation using Pd/C (0.1–1 MPa H₂, 20–50°C) to reduce imine intermediates, achieving yields up to 62.8%. This method benefits from mild conditions but may require chiral ligands to enforce stereoselectivity.

Gabriel Synthesis

Employing phthalimide-protected amines followed by hydrazinolysis. This approach avoids direct handling of volatile amines but introduces additional steps for protection and deprotection.

Stereochemical Control

The stereochemistry at the amino-bearing carbon demands resolution techniques. CN107805205B utilizes chiral resolving agents like (R)-1-methylbenzylamine to separate diastereomeric mixtures. For this compound, enzymatic resolution or chiral chromatography (e.g., Chiralpak IC) could achieve enantiomeric excess (ee) >98%, albeit with increased costs.

Purification and Characterization

Final purification often involves recrystallization or column chromatography. EP3845518A1 emphasizes solvent selection (e.g., methyl tert-butyl ether for extraction) and recrystallization from methanol/water mixtures to enhance purity. Analytical data from PubChem CID 22965488, such as molecular weight (100.14 g/mol) and hydrogen bonding profiles, guide characterization via NMR and MS.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(1-methylcyclobutyl)butan-2-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

3-Amino-1-(1-methylcyclobutyl)butan-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-1-(1-methylcyclobutyl)butan-2-one involves its interaction with specific molecular targets and pathways. The amino group and ketone group play crucial roles in its reactivity and interactions with other molecules. The compound may act as a nucleophile or electrophile, depending on the reaction conditions, and can form various intermediates and products through its interactions .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Cyclobutyl Derivatives: 1-(Aminomethyl)cyclobutanamine (CAS 780747-61-7) shares the cyclobutane core but lacks the ketone group, emphasizing amine reactivity. Safety protocols for this compound include stringent handling due to irritant properties .

Amino-Ketone Derivatives: 3-Amino-1-phenylbutan-1-ol (rac-8) replaces the ketone with an alcohol group, reducing electrophilicity. Its synthesis via amine transaminases (ATA) highlights biocatalytic routes, contrasting with traditional chemical methods (e.g., PTSA-catalyzed condensations in ) .

Regulatory Context: 4-(4-Hydroxyphenyl)butan-2-one is regulated under IFRA standards for fragrance safety, with category-specific concentration limits .

Biological Activity

3-Amino-1-(1-methylcyclobutyl)butan-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

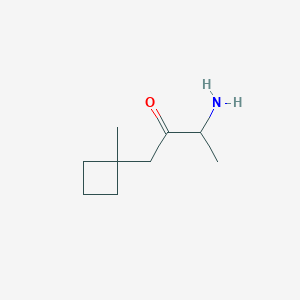

Chemical Structure

The molecular structure of this compound can be represented as follows:

Synthesis Methods

Synthesis of this compound typically involves multi-step processes, often utilizing enzymatic methods for improved yields and selectivity. Recent studies have highlighted the use of transaminases in synthesizing various amino compounds, including derivatives similar to this compound. For example, a study demonstrated the effective use of transaminase-catalyzed reactions for synthesizing amino alcohols, indicating a promising approach for producing this compound .

Neuroprotective Effects

The compound's structural features may also contribute to neuroprotective effects. Compounds containing amino groups have been studied for their roles in neurodegenerative diseases, suggesting that modifications leading to enhanced bioavailability could provide therapeutic benefits in conditions like Alzheimer's disease .

Antimicrobial Activity

There is evidence that related compounds exhibit antimicrobial properties. For example, certain derivatives of cyclobutyl ketones have shown effectiveness against various microbial strains . This suggests that this compound could also possess antimicrobial activity, warranting further investigation.

Case Study 1: Anticancer Activity

A study evaluating the anticancer potential of similar amino compounds found that certain derivatives inhibited tumor growth in vitro and in vivo models. The study reported a significant reduction in cell viability for cancer cell lines treated with these compounds, highlighting their potential as therapeutic agents .

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of amino-substituted compounds. Results indicated that these compounds could reduce oxidative stress markers and improve cognitive function in animal models . This suggests that this compound may also offer similar neuroprotective benefits.

Research Findings Summary Table

Q & A

Q. What are the recommended synthetic routes for 3-Amino-1-(1-methylcyclobutyl)butan-2-one, and how does solvent polarity influence yield?

Methodological Answer: The synthesis typically involves a multi-step process, starting with the formation of the 1-methylcyclobutyl moiety via cyclization reactions, followed by ketone functionalization and amino group introduction. A common approach is the Mannich reaction or reductive amination. Solvent polarity critically impacts reaction kinetics and yield. For example:

- Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in amine coupling steps but may increase side reactions.

- Non-polar solvents (e.g., toluene) favor cyclobutane ring stability during cyclization.

Optimize solvent choice by monitoring reaction progress via TLC or HPLC and comparing yields under varying dielectric constants .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm the cyclobutyl ring (distinct coupling constants, e.g., for adjacent protons) and ketone/amine functional groups.

- X-ray Crystallography : Resolve stereochemical ambiguities using SHELX software for refinement. Ensure crystal quality via slow evaporation in dichloromethane/hexane mixtures .

- IR Spectroscopy : Identify carbonyl (C=O stretch ~1700 cm) and amine (N-H stretch ~3300 cm) groups.

Q. How can researchers design preliminary biological assays to assess the compound’s activity?

Methodological Answer:

- Target Selection : Prioritize structurally similar targets (e.g., amine-containing probes in ) such as neurotransmitter receptors or enzymes.

- In Vitro Assays : Use fluorescence-based binding assays (e.g., FP or TR-FRET) with purified proteins. Include positive/negative controls (e.g., known agonists/antagonists).

- Data Interpretation : Calculate IC values using nonlinear regression (e.g., GraphPad Prism) and validate with triplicate experiments .

Advanced Research Questions

Q. How should researchers select and validate density-functional theory (DFT) methods for studying the compound’s electronic properties?

Methodological Answer:

- Functional Selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for amine and ketone groups. Validate against experimental UV-Vis spectra or ionization potentials .

- Basis Sets : Use 6-311++G(d,p) for geometry optimization and vibrational analysis.

- Validation Metrics : Compare computed vs. experimental bond lengths (e.g., C=O: 1.21 Å) and dipole moments. Deviations >5% require functional reevaluation .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?

Methodological Answer:

- Error Source Analysis : Check for solvent effects (implicit vs. explicit models) and conformational sampling (e.g., molecular dynamics at 298 K).

- Experimental Cross-Check : Perform kinetic isotope effect (KIE) studies or substituent-controlled reactions to isolate electronic vs. steric factors.

- Collaborative Workflows : Combine DFT with ab initio methods (e.g., MP2) for electron correlation corrections .

Q. How can dynamic NMR be applied to study the compound’s conformational flexibility?

Methodological Answer:

- Variable-Temperature NMR : Monitor coalescence temperatures for ring puckering or amine inversion. For example, cyclobutyl ring dynamics may show line broadening at 200–250 K.

- Exchange Spectroscopy (EXSY) : Quantify activation energy () using 2D NOESY experiments. Fit data to Eyring equation for and .

Q. What advanced statistical methods are recommended for analyzing biological assay variability?

Methodological Answer:

- Inferential Statistics : Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Apply bootstrapping for non-normal data distributions.

- Error Propagation : Quantify uncertainty in IC values using Monte Carlo simulations.

- Machine Learning : Train random forest models on structural analogs (e.g., from ) to predict activity cliffs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.